REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=C(C#N)[C:5]2[CH:10]=[N:9][N:8]([CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:6]=2[N:7]=1.[OH-:20].[Na+].[CH2:22]([OH:24])[CH3:23]>O>[CH3:1][C:2]1[CH:3]=[C:23]([C:22]([OH:20])=[O:24])[C:5]2[CH:10]=[N:9][N:8]([CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:6]=2[N:7]=1 |f:1.2|
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Name
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6-Methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
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Quantity
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1 g
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Type
|
reactant
|
Smiles
|
CC=1C=C(C2=C(N1)N(N=C2)CC2=CC=CC=C2)C#N
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Name
|
|
Quantity
|
0.805 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
|
Duration
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2 h
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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ADDITION
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Details
|
acidified by dropwise addition of 6N HCl
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Type
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FILTRATION
|
Details
|
The solid product was filtered off
|
Type
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DISSOLUTION
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Details
|
dissolved in 100 ml of EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The solution dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C2=C(N1)N(N=C2)CC2=CC=CC=C2)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |